

Application Notes and Protocols for CHET3 in In Vitro Electrophysiology

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Compound of Interest

Compound Name: CHET3

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Introduction

CHET3 is a potent and selective allosteric activator of the TWIK-related acid-sensitive potassium (TASK)-3 channel, a member of the two-pore domain potassium (K2P) channel family.[1][2] TASK-3 channels are crucial regulators of neuronal excitability by contributing to the resting membrane potential.[3][4] Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing frequency. This makes **CHET3** a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-3 channels in various neuronal populations. These application notes provide detailed protocols for the effective use of **CHET3** in in vitro electrophysiological studies, particularly focusing on brain slice and dissociated dorsal root ganglion (DRG) neuron preparations.

Data Presentation

The following table summarizes the key quantitative data for **CHET3** based on currently available literature.

Parameter	Value	Cell Type	Reference
EC ₅₀	1.4 ± 0.2 μM	HEK-293 cells expressing human TASK-3	Not explicitly cited

Note: The effective concentration in native neuronal preparations may vary depending on the expression level of TASK-3 channels and the specific experimental conditions. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

This protocol describes the methodology for recording from neurons in acute brain slices to assess the effect of **CHET3** on neuronal excitability.

1. Materials and Reagents:

- **CHET3** Stock Solution (10 mM): Dissolve **CHET3** in dimethyl sulfoxide (DMSO). Store at -20°C. On the day of the experiment, dilute the stock solution in the artificial cerebrospinal fluid (aCSF) to the desired final concentration. The final DMSO concentration should not exceed 0.1%.
- Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use (pH 7.4).
- Slicing Solution (in mM): Can be a sucrose-based or NMDG-based protective solution to improve slice health.[\[5\]](#)
- Intracellular Solution (for current-clamp, in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.

2. Brain Slice Preparation:

- Anesthetize the animal according to approved institutional protocols.
- Perfuse transcardially with ice-cold, oxygenated slicing solution.
- Rapidly dissect the brain and prepare 250-350 μm thick slices of the desired region using a vibratome in ice-cold, oxygenated slicing solution.[\[6\]](#)[\[7\]](#)
- Transfer slices to a holding chamber containing aCSF bubbled with 95% O_2 / 5% CO_2 and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.[\[5\]](#)

3. Electrophysiological Recording:

- Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
- Visualize neurons using differential interference contrast (DIC) optics.
- Obtain whole-cell patch-clamp recordings in the current-clamp mode using borosilicate glass pipettes (3-6 M Ω) filled with intracellular solution.[\[8\]](#)[\[9\]](#)
- After establishing a stable recording, record the baseline neuronal firing properties. This can be done by injecting a series of depolarizing current steps to elicit action potentials.
- Bath apply **CHET3** at the desired concentration (a starting concentration of 1-10 μM is recommended) and allow it to equilibrate for several minutes.
- Record the neuronal firing properties again in the presence of **CHET3** to assess its effects on parameters such as resting membrane potential, action potential threshold, firing frequency, and input resistance.

Protocol 2: Whole-Cell Patch-Clamp Recordings from Dissociated Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the procedure for recording from cultured DRG neurons to investigate the effects of **CHET3**.

1. Materials and Reagents:

- **CHET3** Stock Solution (10 mM): Prepare as described in Protocol 1.
- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (for current-clamp, in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.1 Na-GTP. Adjust pH to 7.3 with KOH.
- Enzymes for dissociation (e.g., collagenase, dispase, trypsin).
- Cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors).
- Coated coverslips (e.g., with poly-D-lysine and laminin).

2. DRG Neuron Culture:

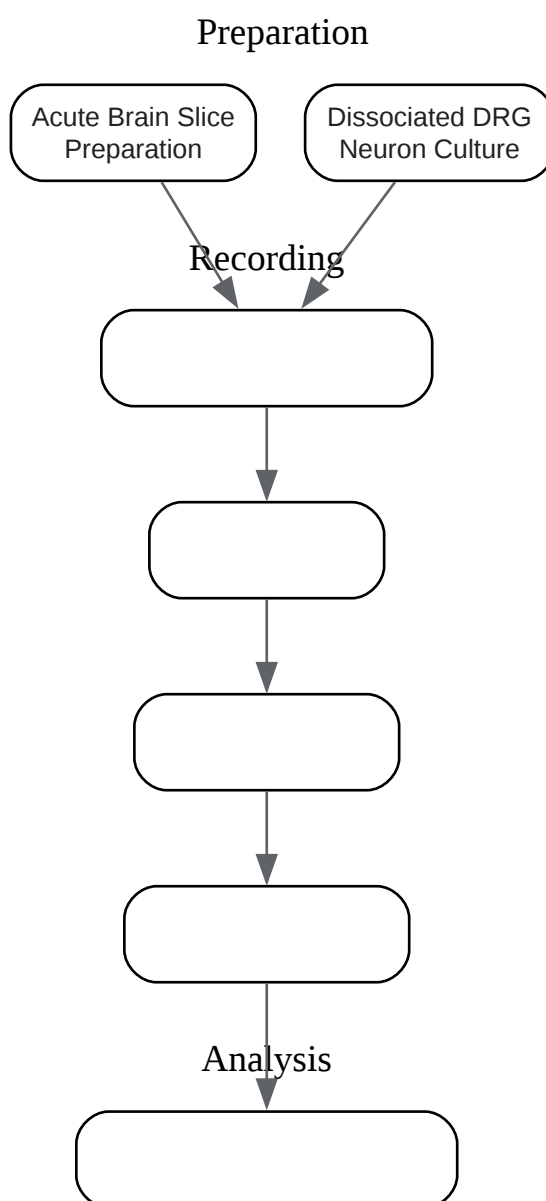
- Dissect DRGs from euthanized animals under sterile conditions.
- Digest the ganglia in an enzymatic solution to dissociate the neurons.
- Mechanically triturate the ganglia to obtain a single-cell suspension.
- Plate the dissociated neurons onto coated coverslips and culture them for 1-3 days before recording.

3. Electrophysiological Recording:

- Transfer a coverslip with adherent DRG neurons to the recording chamber and perfuse with extracellular solution.
- Perform whole-cell patch-clamp recordings in current-clamp mode as described in Protocol 1 for brain slices.[\[6\]](#)[\[10\]](#)
- Record baseline neuronal excitability by injecting depolarizing current steps.
- Apply **CHET3** via the perfusion system at the desired concentration.

- Record the changes in neuronal firing properties, such as rheobase (the minimum current required to elicit an action potential) and the number of action potentials fired in response to suprathreshold stimuli.[\[11\]](#)

Mandatory Visualizations



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- To cite this document: BenchChem. [Application Notes and Protocols for CHET3 in In Vitro Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572639#effective-concentration-of-chet3-for-in-vitro-electrophysiology]

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